molecular formula C20H20N2O3S B2597968 (Z)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-ethylphenyl)acetamide CAS No. 1007239-76-0

(Z)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-ethylphenyl)acetamide

Cat. No. B2597968
CAS RN: 1007239-76-0
M. Wt: 368.45
InChI Key: SHRGCNYQONCXSN-MRCUWXFGSA-N
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Description

(Z)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of 4-Thiazolidinone Derivatives

    The research on the rational design of new non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core emphasizes the importance of chemical synthesis in developing biologically active compounds. Such studies involve structural modifications of basic heterocycles to explore anti-inflammatory properties, indicating the potential for similar compounds to be synthesized and evaluated for their biological activities (Golota et al., 2015).

  • Insecticidal Assessment

    The versatility of certain heterocycles, such as thiadiazole, in the synthesis of compounds with potential insecticidal properties against pests like Spodoptera littoralis, demonstrates the agricultural applications of chemical synthesis in pest management. This suggests that compounds with complex heterocyclic structures can be synthesized and tested for similar applications (Fadda et al., 2017).

Antitumor and Anticonvulsant Evaluation

  • Antitumor Activity of Benzothiazole Derivatives

    The synthesis and evaluation of benzothiazole derivatives bearing different heterocyclic rings for their potential antitumor activity highlight the importance of such compounds in cancer research. These findings suggest avenues for the development of new anticancer agents through the modification of heterocyclic compounds (Yurttaş et al., 2015).

  • Anticonvulsant Evaluation of Indoline Derivatives

    The design, synthesis, and evaluation of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives for anticonvulsant activities highlight the therapeutic potential of modifying heterocyclic compounds for neurological applications. This approach demonstrates the potential for chemical synthesis to contribute to the development of new treatments for epilepsy and related conditions (Nath et al., 2021).

Antimicrobial and Antioxidant Activities

  • Synthesis and Antimicrobial Evaluation

    The synthesis and characterization of novel compounds for potential antimicrobial activities demonstrate the role of chemical synthesis in addressing microbial resistance. The evaluation of these compounds against various microbial strains can lead to the discovery of new antimicrobial agents (Spoorthy et al., 2021).

  • Antioxidant Activity of Thiazole Derivatives

    The investigation of novel thiazole derivatives for their antioxidant activity highlights the potential of chemical compounds in oxidative stress-related conditions. Such studies contribute to understanding the role of synthetic compounds in mitigating oxidative damage, which is implicated in various diseases (Koppireddi et al., 2013).

properties

IUPAC Name

N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-3-13-5-7-14(8-6-13)9-19(23)21-20-22(4-2)15-10-16-17(25-12-24-16)11-18(15)26-20/h5-8,10-11H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRGCNYQONCXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.